Cas no 2097969-80-5 (6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol)
![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol structure](https://www.kuujia.com/scimg/cas/2097969-80-5x500.png)
6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyridazin-6-one
- 6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol
- AKOS026715057
- 2097969-80-5
- F1967-4516
- starbld0010104
-
- Inchi: 1S/C11H16N4O/c1-14-4-8-6-15(7-9(8)5-14)10-2-3-11(16)13-12-10/h2-3,8-9H,4-7H2,1H3,(H,13,16)
- InChI Key: FGPCHWLBCPXPBR-UHFFFAOYSA-N
- SMILES: O=C1C=CC(=NN1)N1CC2CN(C)CC2C1
Computed Properties
- Exact Mass: 220.13241115g/mol
- Monoisotopic Mass: 220.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 47.9Ų
6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4516-0.5g |
6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol |
2097969-80-5 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
TRC | M272646-500mg |
6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1h)-yl)pyridazin-3-ol |
2097969-80-5 | 500mg |
$ 435.00 | 2022-06-04 | ||
Life Chemicals | F1967-4516-0.25g |
6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol |
2097969-80-5 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F1967-4516-1g |
6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol |
2097969-80-5 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F1967-4516-2.5g |
6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol |
2097969-80-5 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F1967-4516-5g |
6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol |
2097969-80-5 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F1967-4516-10g |
6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol |
2097969-80-5 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
TRC | M272646-1g |
6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1h)-yl)pyridazin-3-ol |
2097969-80-5 | 1g |
$ 660.00 | 2022-06-04 | ||
TRC | M272646-100mg |
6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1h)-yl)pyridazin-3-ol |
2097969-80-5 | 100mg |
$ 115.00 | 2022-06-04 |
6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol Related Literature
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Additional information on 6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol
Professional Introduction to Compound with CAS No. 2097969-80-5 and Product Name: 6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol
The compound identified by the CAS number 2097969-80-5 and the product name 6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol represents a significant advancement in the field of medicinal chemistry. This compound belongs to a structurally complex class of heterocyclic molecules, which have garnered considerable attention due to their potential pharmacological properties. The intricate scaffold of this molecule, featuring a fused pyrrolopyridazine core, makes it a promising candidate for further exploration in drug discovery and development.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of such multi-ringed systems in modulating biological pathways. The presence of a hexahydropyrrolo[3,4-c]pyrrol moiety in this compound suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. This structural feature has been extensively studied for its ability to engage with proteins in a highly specific manner, making it an attractive scaffold for designing novel therapeutic agents.
The pyridazin-3-ol component of the molecule introduces an additional layer of complexity, offering opportunities for diverse functionalization. Pyridazine derivatives are well-documented for their role in pharmaceuticals, often serving as key pharmacophores in drugs targeting conditions such as inflammation, cancer, and neurodegenerative diseases. The hydroxyl group at the 3-position further enhances the molecule's reactivity, enabling modifications that could fine-tune its pharmacokinetic and pharmacodynamic profiles.
Current advancements in computational chemistry have enabled more efficient virtual screening and design of such complex molecules. By leveraging molecular modeling techniques, researchers can predict the binding affinities and interactions of this compound with potential biological targets. These predictions are crucial for guiding experimental efforts and optimizing lead compounds for clinical trials. The integration of machine learning algorithms has further accelerated this process, allowing for rapid identification of promising derivatives based on structural features similar to 6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol.
In vitro studies have begun to elucidate the biological activity of this compound. Initial assays suggest that it exhibits moderate binding affinity to certain enzymes implicated in disease pathways. For instance, preliminary data indicate potential interactions with cytochrome P450 enzymes, which are critical in drug metabolism. Additionally, the compound shows promise in inhibiting kinases involved in cell proliferation and survival, making it a candidate for further investigation in oncology research.
The synthesis of this compound represents a testament to the ingenuity of modern synthetic organic chemistry. The multi-step process involves strategic ring-forming reactions and functional group transformations that highlight the expertise required to construct such intricate molecular architectures. Researchers have employed advanced catalytic methods to achieve high yields and purity, ensuring that subsequent biological evaluations are performed on material of sufficient quality.
As our understanding of disease mechanisms continues to evolve, so too does our capacity to design molecules that can modulate these processes effectively. The hexahydropyrrolo[3,4-c]pyrrol core of this compound is particularly noteworthy for its ability to mimic natural product scaffolds known to exhibit potent biological activities. By incorporating such motifs into drug candidates, chemists aim to enhance binding affinity and reduce off-target effects—a critical consideration in drug development.
The pharmaceutical industry is increasingly recognizing the value of heterocyclic compounds like 6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol due to their diverse biological activities and synthetic accessibility. Companies are investing heavily in research programs focused on identifying new derivatives with improved pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical firms are fostering innovation by combining expertise in medicinal chemistry with cutting-edge biotechnological approaches.
Future directions for this compound include exploring its potential as an intermediate in larger synthetic schemes or as a lead molecule for structure-based drug design. High-resolution crystallographic studies could provide insights into its binding mode with biological targets, guiding rational modifications to enhance efficacy or selectivity. Additionally, exploring its behavior under different physiological conditions will be essential for assessing its therapeutic potential.
The global landscape of drug discovery is being reshaped by interdisciplinary collaborations that bridge chemistry, biology, and computer science. Tools like artificial intelligence (AI) are being employed to accelerate the identification of novel compounds like 6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol, reducing the time required from discovery to clinical development. These advancements underscore the dynamic nature of modern pharmaceutical research and highlight the importance of staying at the forefront of scientific innovation.
2097969-80-5 (6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol) Related Products
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)


